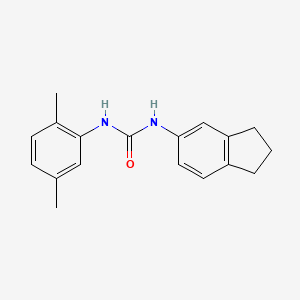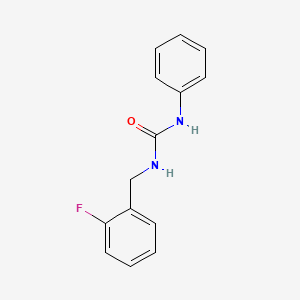
1-(2,3-dihydro-1H-inden-5-yl)-3-(2,5-dimethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(2,5-DIMETHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The unique structure of this compound, featuring both an indene and a dimethylphenyl group, suggests potential for interesting chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(2,5-DIMETHYLPHENYL)UREA typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with 2,5-dimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale production.
化学反应分析
Types of Reactions
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(2,5-DIMETHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(2,5-DIMETHYLPHENYL)UREA would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
相似化合物的比较
Similar Compounds
- N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(2,4-DIMETHYLPHENYL)UREA
- N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(3,5-DIMETHYLPHENYL)UREA
- N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(2,6-DIMETHYLPHENYL)UREA
Uniqueness
The uniqueness of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(2,5-DIMETHYLPHENYL)UREA lies in its specific substitution pattern on the phenyl ring and the presence of the indene moiety. These structural features may confer distinct chemical properties and biological activities compared to similar compounds.
属性
分子式 |
C18H20N2O |
|---|---|
分子量 |
280.4 g/mol |
IUPAC 名称 |
1-(2,3-dihydro-1H-inden-5-yl)-3-(2,5-dimethylphenyl)urea |
InChI |
InChI=1S/C18H20N2O/c1-12-6-7-13(2)17(10-12)20-18(21)19-16-9-8-14-4-3-5-15(14)11-16/h6-11H,3-5H2,1-2H3,(H2,19,20,21) |
InChI 键 |
DOXRHWDJAUGBTA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CC3=C(CCC3)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B10966976.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(4-methyl-1H-pyrazol-1-yl)ethanone](/img/structure/B10966982.png)
![methyl 2-chloro-5-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}benzoate](/img/structure/B10966984.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B10966986.png)
![1-{[4-(Difluoromethoxy)-3-ethoxyphenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B10966989.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B10966992.png)
![1-(3-Chlorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10966997.png)
![3-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid](/img/structure/B10966999.png)
![4-ethyl-3-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10967005.png)
![4-{(Z)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B10967029.png)
methanone](/img/structure/B10967035.png)

![5-(2-Furyl)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B10967041.png)
